molecular formula C7H5F3N2S B3359579 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole CAS No. 865081-54-5

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole

Cat. No.: B3359579
CAS No.: 865081-54-5
M. Wt: 206.19 g/mol
InChI Key: JWIIPYGLGRVYKW-UHFFFAOYSA-N
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Description

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science. This compound is characterized by its unique structure, which includes a trifluoromethyl group and a fused imidazo-thiazole ring system. The presence of the trifluoromethyl group imparts distinct chemical properties, making it a valuable scaffold for drug development and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole typically involves the reaction of thiourea, acetone (or trifluoroacetone), and α-bromoacetophenone. This reaction is carried out under mild conditions, often using a catalyst-free microwave-assisted procedure. The transformation provides rapid access to functionalized imidazo[2,1-B]thiazoles from 2-aminobenzothiazole and N-alkylated 2-aminobenzo[d]oxazole scaffolds .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the use of microwave irradiation and green media for catalyst-free synthesis suggests that scalable and environmentally friendly methods could be developed for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo-thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[2,1-B]thiazole oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility for further applications .

Scientific Research Applications

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole has a broad spectrum of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death. This mechanism is particularly relevant in its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-phenylimidazo[2,1-B]thiazole
  • 3-Methyl-6-(4-(trifluoromethyl)phenyl)imidazo[2,1-B]thiazole
  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-B]thiazole

Uniqueness

2-Methyl-6-(trifluoromethyl)imidazo[2,1-B]thiazole stands out due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. This makes it a more potent and versatile compound compared to its analogs, which may lack the trifluoromethyl substitution .

Properties

IUPAC Name

2-methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2S/c1-4-2-12-3-5(7(8,9)10)11-6(12)13-4/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWIIPYGLGRVYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458335
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

865081-54-5
Record name 2-Methyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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